1,3-Diphenylnaphtho[2,3-c]thiophene
CAS No.:
Cat. No.: VC18334571
Molecular Formula: C24H16S
Molecular Weight: 336.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H16S |
|---|---|
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | 1,3-diphenylbenzo[f][2]benzothiole |
| Standard InChI | InChI=1S/C24H16S/c1-3-9-17(10-4-1)23-21-15-19-13-7-8-14-20(19)16-22(21)24(25-23)18-11-5-2-6-12-18/h1-16H |
| Standard InChI Key | PZHNNICYPYWYBG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=C3C=C4C=CC=CC4=CC3=C(S2)C5=CC=CC=C5 |
Introduction
Synthesis and Mechanistic Pathways
Conventional Synthesis via 1,2-Diacylbenzenes and Phosphorus Pentasulfide
The most established route to 1,3-diphenylnaphtho[2,3-c]thiophene involves the reaction of 2,3-dibenzoylnaphthalene with phosphorus pentasulfide () in pyridine under reflux conditions . This method, originally detailed by Gilchrist and Higgins, achieves a remarkable yield of 95% by facilitating the cyclodehydration of the diacyl precursor into the thiophene ring (Scheme 1). The mechanism proceeds through the sequential formation of thiocarbonyl intermediates, followed by sulfur insertion and aromatization. Key to this process is the ability of to convert carbonyl groups into thiocarbonyl moieties, enabling ring closure.
Reaction Conditions:
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Precursor: 2,3-Dibenzoylnaphthalene
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Reagent: (excess)
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Solvent: Pyridine or toluene
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Temperature: Reflux (≈115°C for pyridine)
Notably, milder conditions (e.g., acetonitrile at 30°C) have been reported for analogous benzo[c]thiophenes, though steric hindrance from substituents like tert-butyl groups can limit reactivity .
Structural and Physicochemical Properties
Molecular Geometry and Crystallography
The compound’s UV-vis absorption spectrum is anticipated to exhibit strong π-π* transitions in the 300–400 nm range, typical of extended aromatic systems . Cyclic voltammetry would likely reveal reversible redox behavior, suggesting suitability for charge transport applications.
Challenges and Future Directions
Current limitations include the lack of comprehensive toxicity data and scalable synthetic protocols. Future work should prioritize:
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Environmental and Safety Profiling: MSDS generation and hazard assessment.
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Device Integration: Fabrication of prototype OFETs or solar cells.
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Derivatization Studies: Functionalization via electrophilic substitution to modulate electronic properties.
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